Chloroacetic anhydride
Overview
Description
Chloroacetic anhydride is an organic compound with the chemical formula C4H4Cl2O3. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used in organic synthesis, particularly in the preparation of various esters and amides. It is highly reactive and can be hazardous if not handled properly .
Mechanism of Action
Target of Action
Chloroacetic anhydride, a type of organic compound with the chemical formula C4H4Cl2O3 , is primarily used in organic synthesis It’s known that anhydrides like this compound often target molecules with nucleophilic functional groups, such as amines and alcohols .
Mode of Action
The mode of action of this compound involves nucleophilic attack by the target molecule, followed by deprotonation and leaving group removal . This results in the formation of a new covalent bond between the target molecule and the this compound.
Biochemical Pathways
It’s known that anhydrides like this compound are often used in organic synthesis , suggesting that they may be involved in various biochemical pathways depending on the specific context of their use.
Result of Action
The specific molecular and cellular effects of this compound’s action depend on the context of its use. In general, the reaction of this compound with a target molecule results in the formation of a new covalent bond, altering the chemical structure of the target molecule .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, its reactivity may be affected by factors such as temperature, pH, and the presence of other reactive species. It’s also worth noting that this compound is a hazardous substance that can cause severe burns and is toxic if inhaled, ingested, or comes into contact with skin . Therefore, appropriate safety measures should be taken when handling this compound .
Biochemical Analysis
Biochemical Properties
Chloroacetic anhydride plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of its primary interactions is with thiol groups in proteins, leading to the formation of stable thioester bonds. This interaction can modify the activity of enzymes and proteins, affecting their function and stability. This compound is also used in the synthesis of various biochemical compounds, such as esters and amides, which are essential in biochemical research and pharmaceutical applications .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It can influence cell function by modifying proteins and enzymes involved in critical cellular pathways. For instance, this compound can affect cell signaling pathways by altering the activity of key signaling proteins. Additionally, it can impact gene expression by modifying transcription factors and other regulatory proteins. These changes can lead to alterations in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. It primarily reacts with nucleophilic groups, such as thiols and amines, in proteins and enzymes. This reaction can lead to enzyme inhibition or activation, depending on the specific target and the nature of the modification. This compound can also induce changes in gene expression by modifying transcription factors and other regulatory proteins, thereby influencing cellular processes at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under controlled conditions, but it can degrade when exposed to moisture or high temperatures. Over time, the degradation products of this compound can influence its activity and effectiveness in biochemical assays. Long-term exposure to this compound can also lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can be used to study specific biochemical pathways and cellular processes without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including cellular damage and organ toxicity. These adverse effects are often dose-dependent and can provide insights into the compound’s safety profile and therapeutic potential .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It can affect metabolic flux by modifying key enzymes involved in metabolic processes, such as glycolysis and the citric acid cycle. These modifications can lead to changes in metabolite levels and overall cellular metabolism. Understanding the metabolic pathways influenced by this compound is essential for elucidating its biochemical effects and potential therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, this compound can accumulate in specific cellular compartments, influencing its localization and activity. These transport and distribution mechanisms are critical for understanding the compound’s cellular effects and potential therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. It can be directed to particular cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. This subcellular localization is essential for understanding the compound’s mechanism of action and its effects on cellular processes. By studying the subcellular localization of this compound, researchers can gain insights into its biochemical properties and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloroacetic anhydride can be synthesized through several methods. One common method involves the reaction of chloroacetyl chloride with sodium chloroacetate in the presence of an aprotic solvent like toluene. The reaction is typically carried out at 40°C with continuous stirring. The resulting solution is then purified by adding petroleum ether and cooling to precipitate the this compound .
Industrial Production Methods: In industrial settings, this compound is produced by the reaction of chloroacetyl chloride with sodium chloroacetate. The process involves heating the reactants in an appropriate solvent and then purifying the product through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: Chloroacetic anhydride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as alcohols, amines, and water to form esters, amides, and carboxylic acids, respectively.
Hydrolysis: When exposed to moisture, this compound hydrolyzes to form chloroacetic acid.
Common Reagents and Conditions:
Alcohols: React with this compound to form esters under mild conditions.
Amines: React to form amides, often requiring a base such as pyridine to neutralize the by-product acid.
Major Products:
Esters: Formed from the reaction with alcohols.
Amides: Formed from the reaction with amines.
Carboxylic Acids: Formed from hydrolysis.
Scientific Research Applications
Chloroacetic anhydride is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds, including esters and amides.
Biochemistry: Employed in the modification of proteins and peptides, particularly in the synthesis of thiol-reactive cross-linkers.
Pharmaceuticals: Utilized in the synthesis of intermediates for drug development.
Industrial Chemistry: Used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Chloroacetic anhydride is similar to other acid anhydrides, such as acetic anhydride and benzoic anhydride. its unique feature is the presence of a chlorine atom, which enhances its reactivity and makes it particularly useful in specific synthetic applications. Similar compounds include:
Acetic Anhydride: Less reactive due to the absence of a chlorine atom.
Benzoic Anhydride: Used in similar reactions but has different reactivity due to the aromatic ring.
This compound stands out due to its high reactivity and versatility in organic synthesis, making it a valuable reagent in both research and industrial applications.
Properties
IUPAC Name |
(2-chloroacetyl) 2-chloroacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl2O3/c5-1-3(7)9-4(8)2-6/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVPNXKRAUBJGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)OC(=O)CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701014649 | |
Record name | 2-Chloroacetic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701014649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to slightly yellow solid with a pungent odor; [HSDB] White or off-white crystalline powder; [MSDSonline] | |
Record name | Chloracetic anhydride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4271 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
203 °C @ 760 mm Hg | |
Record name | CHLORACETIC ANHYDRIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5685 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Freely sol in ether, chloroform; slightly sol in benzene; practically insol in cold petroleum ether | |
Record name | CHLORACETIC ANHYDRIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5685 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.5494 @ 20 °C/4 °C | |
Record name | CHLORACETIC ANHYDRIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5685 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.03 [mmHg], 3.72X10-2 mm Hg @ 25 °C | |
Record name | Chloracetic anhydride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4271 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | CHLORACETIC ANHYDRIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5685 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
PRISMS FROM BENZENE, Colorless to slightly yellow crystals | |
CAS No. |
541-88-8 | |
Record name | Chloroacetic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=541-88-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloracetic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541888 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chloroacetic anhydride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71207 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetic acid, 2-chloro-, 1,1'-anhydride | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Chloroacetic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701014649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chloroacetic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.996 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLOROACETIC ANHYDRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q7TXH7R5F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CHLORACETIC ANHYDRIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5685 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
46 °C | |
Record name | CHLORACETIC ANHYDRIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5685 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of chloroacetic anhydride?
A1: The molecular formula of this compound is C4H4Cl2O3, and its molecular weight is 170.98 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A: this compound can be characterized using various spectroscopic techniques, including: * FTIR: The presence of characteristic carbonyl stretching vibrations can confirm the anhydride functional group. [, , , ] * NMR (1H and 13C): NMR spectroscopy can provide detailed structural information, including the chemical shifts and coupling patterns of protons and carbons in the molecule. [, , ]
Q3: What is the primary reaction pathway of this compound?
A: this compound acts as an acylating agent. It reacts with nucleophiles, such as amines and alcohols, through nucleophilic acyl substitution reactions. [, , , , , , , , , ]
Q4: Is this compound regioselective in its reactions?
A: The regioselectivity of this compound depends on the substrate and reaction conditions. For example, in the reaction with chitosan powder, both N- and O-chloroacetylation occur, with a higher degree of N-chloroacetylation observed. []
Q5: What are some applications of this compound in organic synthesis?
A: this compound is a valuable reagent in various synthetic applications, including: * Synthesis of thiophene derivatives: It reacts with β-oxodithioesters to produce 4-aroyl-5-(methylthio)thiophen-3(2H)-ones. [] * Preparation of 1,3,4-oxadiazoles: It facilitates the ring transformation of 4-(acylamino)-1,2,4-oxadiazolines into 1,3,4-oxadiazoles. [] * Synthesis of mesoionic imidazopurines: It reacts with 9-substituted adenines to form novel mesoionic imidazopurines. [, ] * Preparation of chiral azamacrocycles: It is used to synthesize chiral bis(α-chloroacetamide)s from chiral 1,2-diphenylethylenediamine, leading to various chiral azamacrocycles. [] * Synthesis of sialodendrimers: It is used to generate N-chloroacetylated dendrimers, which are key intermediates in the synthesis of sialodendrimers for studying carbohydrate-protein interactions. [] * Preparation of labeled amino acids: It is employed in the synthesis of radiolabeled sulfonamide HIV protease inhibitors. [] * Preparation of chloroacetylated glycopyranosyl bromides: It is used to synthesize chloroacetylated carbohydrate derivatives that are useful intermediates for creating glycosides. []
Q6: How is this compound used in polymer chemistry?
A: this compound is used for: * Modification of hydroxyl groups in polymers: It introduces hydrolyzable ester functions and allows for the incorporation of bactericidal quaternary ammonium groups onto polymers like poly(vinyl alcohol). [, ] * Synthesis of biodegradable polymers: It facilitates the creation of biodegradable polymers with functional side chains, such as crosslinked polyester-urethanes. [] * Preparation of magnetic alginate beads: It is used to activate magnetic alginate beads for covalent coupling of avidin, which can then be used for cell capture and release applications. []
Q7: Can this compound be used to study reaction mechanisms?
A: Yes, researchers have studied the reactivity of this compound with nitridorhenium and nitridomolybdenum porphyrins. This research provided insights into the formation mechanisms of acylimido complexes. []
Q8: Are there any environmental concerns associated with this compound?
A: While specific details on the environmental impact of this compound are limited in the provided research, its use in the synthesis of biodegradable polymers suggests a potential for reduced environmental impact compared to non-biodegradable alternatives. [, ]
Q9: What safety precautions should be taken when handling this compound?
A9: this compound is a reactive chemical and should be handled with caution. It is corrosive and can cause severe burns upon skin contact. Always wear appropriate personal protective equipment, including gloves and eye protection. Work in a well-ventilated area.
Q10: Are there alternative reagents to this compound?
A: The choice of an alternative reagent depends on the specific application. For example, acetyl chloride or acetic anhydride can be considered for acetylation reactions, while other acylating agents might be suitable for specific transformations. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.